molecular formula C13H18FNO3 B1524876 tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate CAS No. 1311320-17-8

tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B1524876
CAS No.: 1311320-17-8
M. Wt: 255.28 g/mol
InChI Key: SXOGEIANFSVTSL-NSHDSACASA-N
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Description

“tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate” is a chemical compound with the molecular formula C13H18FNO3 . It is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .


Molecular Structure Analysis

The molecular weight of “this compound” is 255.29 . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

“this compound” is a light yellow clear liquid . It has a boiling point of 92℃/0.22mm, a density of 1.042 g/mL at 25 °C, and a refractive index of n 20/D 1.449 . It is soluble in water or 1% acetic acid, ethyl acetate, and methanol .

Scientific Research Applications

Synthesis and Biological Activity

  • Intermediate for Biologically Active Compounds : This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl)carbamate is an important precursor for omisertinib (AZD9291), showcasing a method with an 81% total yield over three steps, highlighting its significance in pharmaceutical synthesis Bingbing Zhao et al., 2017.

Organic Synthesis Applications

  • Enantioselective Synthesis : The compound plays a key role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in creating structurally specific intermediates for further chemical modifications M. Ober et al., 2004.

  • Kinetic Resolution : It has been used in the enzymatic kinetic resolution via lipase-catalyzed transesterification, leading to the production of optically pure enantiomers. This illustrates its application in producing chiral molecules, which are crucial in the development of specific drug molecules Leandro Piovan et al., 2011.

  • Transformation of Amino Protecting Groups : Silyl carbamates, derived from tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate, enable the chemoselective transformation of amino protecting groups. This showcases its utility in modifying the functional groups of amino acids or peptides under mild conditions, facilitating the synthesis of complex molecules M. Sakaitani and Y. Ohfune, 1990.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOGEIANFSVTSL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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